molecular formula C12H9ClN4 B2380980 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-29-7

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2380980
CAS No.: 439097-29-7
M. Wt: 244.68
InChI Key: MGFRVIJNOGZBRU-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 3-position, a methyl group at the 2-position, and a pyridinyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitropyridine with 2-methyl-3-aminopyrazole under acidic conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the pyridinyl ring.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation and Reduction Products: Oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain protein kinases. This makes it a valuable compound in drug discovery and development for targeted cancer therapies.

Properties

IUPAC Name

3-chloro-2-methyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-4-10(17(12)16-8)9-2-5-14-6-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFRVIJNOGZBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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